molecular formula C12H10O2 B2406355 Methyl 4-ethynylcubane-1-carboxylate CAS No. 2167874-38-4

Methyl 4-ethynylcubane-1-carboxylate

Cat. No.: B2406355
CAS No.: 2167874-38-4
M. Wt: 186.21
InChI Key: CKNWZMAUUHXGMY-UHFFFAOYSA-N
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Description

Methyl 4-ethynylcubane-1-carboxylate is a unique organic compound characterized by its cubane core structure Cubane, a polycyclic hydrocarbon, is notable for its cubic geometry, which imparts significant strain energy to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethynylcubane-1-carboxylate typically involves multi-step organic reactions. One common approach begins with the preparation of cubane-1,4-dicarboxylic acid, which is then selectively esterified to yield cubane-1-carboxylate. The ethynyl group is introduced via a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethynylcubane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

Methyl 4-ethynylcubane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-ethynylcubane-1-carboxylate exerts its effects is primarily through its strained cubane core, which makes it highly reactive. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity. The ethynyl group also contributes to its reactivity by participating in additional chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethynylcubane-1-carboxylate is unique due to its combination of a strained cubane core, an ethynyl group, and a carboxylate ester. This combination imparts high reactivity and versatility, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

methyl 4-ethynylcubane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-3-11-4-7-5(11)9-6(11)8(4)12(7,9)10(13)14-2/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNWZMAUUHXGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167874-38-4
Record name methyl 8-ethynylcubane-1-carboxylate
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